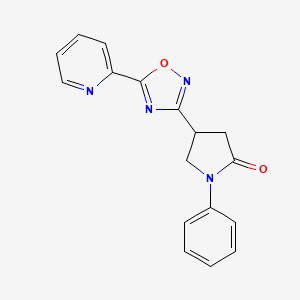
1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PPOP and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has highlighted the role of related oxadiazole derivatives as apoptosis inducers and potential anticancer agents. Compounds with a similar structure have been shown to exhibit activity against various cancer cell lines, including breast and colorectal cancers. The molecular target identified for these compounds is TIP47, an IGF II receptor-binding protein, indicating a cell-based chemical genetics approach for discovering apoptosis inducers can lead to the identification of potential anticancer agents as well as their molecular targets (Han-Zhong Zhang et al., 2005).
Optoelectronic Applications
The compound and its derivatives have also been explored for their optoelectronic properties. For example, certain oxadiazole derivatives have been utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs), demonstrating reduced driving voltages and very high efficiency. This suggests the potential of oxadiazole derivatives, including those related to 1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, in the development of high-efficiency OLEDs (Cheng-Hung Shih et al., 2015).
Synthesis of Novel Biological Active Compounds
The structure of this compound and its derivatives has been leveraged in the synthesis of novel compounds with potential biological activities. Studies have shown that incorporating oxadiazole derivatives can lead to the development of new molecules with antitubercular, antimicrobial, and other biological activities. This underscores the versatility of oxadiazole derivatives in medicinal chemistry and drug development, offering a pathway to novel therapeutic agents (S. Joshi et al., 2015).
Propiedades
IUPAC Name |
1-phenyl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-10-12(11-21(15)13-6-2-1-3-7-13)16-19-17(23-20-16)14-8-4-5-9-18-14/h1-9,12H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDVUIEBSVFOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
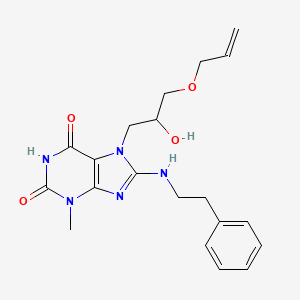
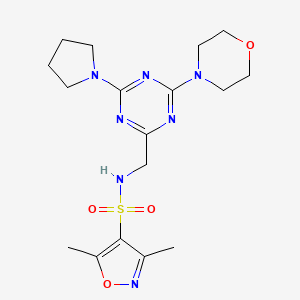
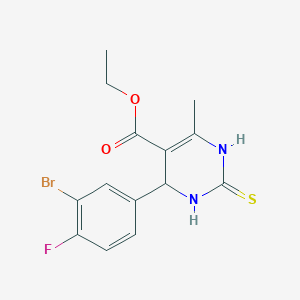

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2408299.png)
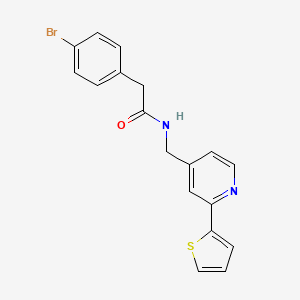
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)

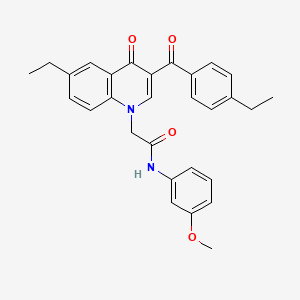
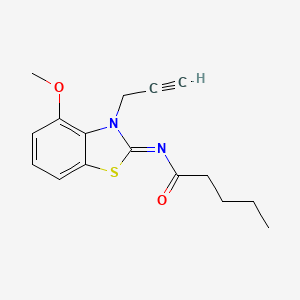
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)